N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide
Description
The compound N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide features a benzenesulfonamide core linked to a thiazole ring via an ethyl spacer. The thiazole moiety is substituted at the 4-position with a 2-methylindolin-1-yl-2-oxoethyl group, introducing both aromatic and heterocyclic complexity.
Properties
IUPAC Name |
N-[4-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-14-11-15-7-5-6-10-18(15)23(14)19(24)12-16-13-27-20(21-16)22-28(25,26)17-8-3-2-4-9-17/h2-10,13-14H,11-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOYAKIPCCGJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reactions: The indole and thiazole derivatives are then coupled using a suitable linker, such as a bromoacetyl group, under basic conditions.
Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a sulfonation reaction, where the amine group reacts with benzenesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Biological Activities
Research indicates that N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide exhibits several biological activities, including:
-
Anticancer Properties :
- Compounds similar to this sulfonamide have shown efficacy against various cancer cell lines, including breast, lung, and colon cancers. The mechanism often involves the inhibition of specific pathways related to cancer cell proliferation and survival.
-
Antimicrobial Activity :
- The thiazole moiety is associated with antimicrobial properties, making this compound a candidate for developing new antibiotics. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition :
- The compound has been studied for its potential to inhibit specific enzymes involved in disease processes, including those linked to cancer progression and inflammation.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another investigation, a series of thiazole derivatives were tested for their antibacterial properties. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Data Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Indoline core, thiazole ring | Anticancer, antimicrobial |
| 4-Methoxy-N-(4-thiazolyl)benzamide | Thiazole ring | Antimicrobial |
| 3-Thiazolyl-indole derivatives | Indole core structure | Anticancer properties |
Mechanism of Action
The mechanism of action of N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide involves interaction with specific molecular targets. The indole and thiazole rings can interact with enzymes or receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs include sulfonamide-thiazole derivatives with variations in substituents on the thiazole and benzene rings. Key examples from the evidence are:
- Chlorophenyl and methoxyphenyl substituents in analogs (e.g., ’s compounds 5–7) may improve antimicrobial activity but reduce solubility compared to the indolinyl group .
Physical and Spectral Properties
- Melting Points :
- Spectral Data :
Biological Activity
N-(4-(2-(2-methylindolin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure features a thiazole moiety, an indoline derivative, and a benzenesulfonamide group. The presence of these functional groups suggests diverse interactions with biological targets. The molecular formula is with a molecular weight of 379.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₅O₂S |
| Molecular Weight | 379.4 g/mol |
| CAS Number | 1286716-88-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the condensation of appropriate thiazole derivatives with benzenesulfonamide and indoline precursors. The reaction conditions and purification methods play a crucial role in obtaining the desired product with high purity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Compounds with indoline and thiazole structures have shown promising anticancer properties. For instance, derivatives have been reported to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Thiazole derivatives are known for their antimicrobial activity against various pathogens. The sulfonamide group enhances this activity by interfering with bacterial folate synthesis .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially leading to therapeutic applications in conditions like cancer and infections .
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds:
Study 1: Anticancer Efficacy
A study demonstrated that thiazole-based compounds exhibited significant cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Activity
Research on sulfonamide derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study found that modifications in the thiazole ring significantly influenced antimicrobial potency .
Study 3: Enzyme Inhibition
A series of experiments assessed the inhibitory effects of related compounds on specific kinases involved in tumor progression. Results indicated that certain structural modifications could enhance enzyme binding affinity, suggesting potential for drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
